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INCB40093

Cat. No.: B1192890
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Selective PI3Kδ Inhibitor in Preclinical Investigations

INCB40093 is a small molecule developed for its inhibitory action against phosphoinositide 3-kinase delta (PI3Kδ). researchgate.netscispace.comscispace.com Preclinical biochemical assays have been central to characterizing its potency and selectivity. These investigations have demonstrated that this compound potently inhibits the PI3Kδ kinase. researchgate.netscispace.com A defining characteristic highlighted in these studies is its high selectivity for the delta isoform over other members of the PI3K family. Specifically, this compound has shown a selectivity profile ranging from 74-fold to over 900-fold against other PI3K isoforms. researchgate.netscispace.comscispace.com This level of selectivity is a key attribute in preclinical evaluations, as it suggests a more targeted mechanism of action, potentially minimizing effects on pathways regulated by other PI3K isoforms. onclive.com

In vitro and ex vivo studies have further substantiated its function. Research using primary B cells, cell lines derived from B-cell malignancies, and human whole blood shows that this compound effectively inhibits functions mediated by PI3Kδ, such as cellular signaling and proliferation. researchgate.netscispace.comscispace.com Notably, the compound was observed to have a less potent effect in assays measuring the proliferation of human T cells and natural killer (NK) cells, as well as on the functions of neutrophils and monocytes. researchgate.netscispace.com This suggests that the primary immunological impact of this compound is likely concentrated on B cells. researchgate.netscispace.comscispace.com

Rationale for Preclinical Investigation in B-cell Malignancies Research

The rationale for investigating this compound in the context of B-cell malignancies is firmly rooted in the biological role of the PI3Kδ enzyme. The PI3Kδ isoform is predominantly expressed in cells of hematopoietic origin and is a critical signaling molecule for the development, survival, and proliferation of B cells. researchgate.netscispace.comonclive.com In many B-cell malignancies, the PI3K pathway is constitutively activated, promoting malignant cell growth and survival, which makes it a compelling therapeutic target. onclive.comnih.gov

Preclinical studies were designed to test the hypothesis that selectively inhibiting PI3Kδ with this compound could be an effective strategy against these cancers. researchgate.netscispace.com The research has shown that this compound demonstrates single-agent activity in inhibiting tumor growth in vivo. researchgate.netscispace.comscispace.com For instance, in the Pfeiffer cell xenograft model of non-Hodgkin's lymphoma, this compound not only inhibited tumor growth on its own but also potentiated the anti-tumor effects of the chemotherapeutic agent bendamustine (B91647). researchgate.netscispace.com Further preclinical evidence indicates that this compound can inhibit the production of certain chemokines and cytokines, such as MIP-1β (macrophage-inflammatory protein-1β) and TNF-β (tumor necrosis factor-β), from a B-cell line, suggesting a potential influence on the tumor microenvironment. researchgate.netscispace.comscispace.com

Table 1: Summary of Preclinical Findings for this compound

Category Finding Model System Reference
Mechanism Potent and selective inhibitor of PI3Kδ kinase. Biochemical Assays researchgate.net, scispace.com, scispace.com
In Vitro Activity Inhibits PI3Kδ-mediated cell signaling and proliferation. Primary B-cells, B-cell malignancy lines researchgate.net, scispace.com, scispace.com
In Vivo Activity Demonstrates single-agent tumor growth inhibition. Pfeiffer cell xenograft model (NHL) researchgate.net, scispace.com
Combination Effect Potentiates the anti-tumor effect of bendamustine. Pfeiffer cell xenograft model (NHL) researchgate.net, scispace.com
Microenvironment Inhibits production of MIP-1β and TNF-β. B-cell line researchgate.net, scispace.com, scispace.com

Overview of Current Academic Research Landscape of PI3Kδ Inhibition

The academic and clinical research landscape for PI3Kδ inhibitors is dynamic and has provided crucial context for the development of new agents like this compound. The PI3K signaling pathway is one of the most frequently activated pathways in cancer, making it an attractive area for therapeutic development. aacrjournals.org The δ and γ isoforms are primarily found in leukocytes, providing a strong rationale for their investigation in hematologic cancers. aacrjournals.org

The field saw the regulatory approval of several PI3K inhibitors, starting with the PI3Kδ-specific inhibitor idelalisib (B1684644) in 2014. onclive.comaacrjournals.org This was followed by others, including the dual PI3Kγ/δ inhibitor duvelisib (B560053) and the pan-class I inhibitor copanlisib. aacrjournals.org These agents demonstrated that targeting the PI3K pathway could be clinically meaningful in B-cell malignancies. onclive.comaacrjournals.org

However, the therapeutic application of early PI3Kδ inhibitors has been complicated by significant toxicities. nih.govaacrjournals.org These challenges have led to market withdrawals and the termination of some clinical trials, underscoring the need for inhibitors with improved therapeutic windows. nih.govaacrjournals.org Consequently, a major focus of current research is the development of next-generation PI3Kδ inhibitors, like BGB-10188, that are highly selective and potent, with the aim of reducing off-target effects and improving safety. nih.gov Beyond B-cell malignancies, preclinical evidence is increasingly supporting the use of PI3Kδ inhibitors in solid tumors, often in combination with other immunotherapies like checkpoint inhibitors, due to their role in modulating the tumor microenvironment by affecting regulatory T cells. nih.govnih.govresearchgate.net

Properties

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INCB40093;  INCB-40093;  INCB 40093.

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Incb40093

Identification and Characterization of PI3Kδ as Primary Molecular Target

INCB40093 functions by potently inhibiting the PI3Kδ kinase, which is a key signaling molecule predominantly expressed in hematopoietic cells, particularly B cells. researchgate.netnih.govnih.govoncotarget.comjtgga.org

In biochemical assays, this compound demonstrates significant potency against PI3Kδ. It exhibits a high degree of selectivity, showing 74- to >900-fold selectivity against other PI3K family members, including PI3Kα, PI3Kβ, and PI3Kγ. researchgate.netaacrjournals.orgnih.govmedkoo.com This isoform selectivity is crucial as ubiquitous expression and essential functions of PI3Kα and PI3Kβ isoforms can limit the tolerability of less selective inhibitors. nih.gov

The following table summarizes the selectivity profile of this compound against PI3K isoforms:

PI3K IsoformSelectivity (Fold vs. PI3Kδ)
PI3Kα74-900+ researchgate.netaacrjournals.orgnih.govmedkoo.com
PI3Kβ74-900+ researchgate.netaacrjournals.orgnih.govmedkoo.com
PI3Kγ74-900+ researchgate.netaacrjournals.orgnih.govmedkoo.com
PI3KδPrimary Target researchgate.netaacrjournals.orgnih.govmedkoo.com

Beyond its selectivity within the PI3K family, this compound has been tested against a broad panel of other kinases. At a concentration of 1 µM, it showed minimal inhibition (less than 30%) against a panel of 196 other kinases, indicating a highly selective profile and limited off-target activity. aacrjournals.orgmedkoo.com This broad selectivity profile is important for reducing potential side effects and for targeted therapeutic intervention. frontiersin.orgresearchgate.neteurofinsdiscovery.com

Downstream Signaling Pathway Modulation by this compound

The inhibition of PI3Kδ by this compound leads to modulation of several critical downstream signaling pathways, particularly in B cells, affecting their proliferation, survival, and function. researchgate.netaacrjournals.orgnih.gov

This compound effectively inhibits PI3Kδ-mediated functions, including cell signaling and proliferation. researchgate.netnih.gov A key phosphorylation event downstream of PI3Kδ is the phosphorylation of Akt at Serine 473 (pAkt (Ser 473)). This compound has been shown to inhibit constitutive pAkt in tumor cells. researchgate.netresearchgate.net In a Phase 1 clinical trial, almost complete inhibition of the PI3Kδ pathway, evidenced by approximately 90% reduction in pAkt levels, was observed with this compound. rsc.orgdokumen.pub

PI3Kδ plays an essential role in B-cell development and function by mediating signaling from various key receptors, including the B-cell receptor (BCR), B-cell activating factor receptor (BAFF-R), interleukin-4 receptor (IL-4R), CD40, and Toll-like receptors (TLRs). aacrjournals.orgidrblab.net Aberrant activation of PI3Kδ is linked to increased malignant B-cell proliferation and survival. aacrjournals.org

This compound effectively blocks the proliferation of primary B cells that is induced by the activation of PI3Kδ-mediated signaling through these receptors. aacrjournals.orgmedkoo.com It is potent in cell-based assays relevant to B-cell malignancies, demonstrating IC50 values of approximately 10-100 nM for PI3Kδ-mediated signaling and growth of human B-cell lines. aacrjournals.orgmedkoo.com This inhibitory effect is specific to lymphoid cells, as 10 µM this compound had no significant impact on the growth of non-lymphoid cell lines. aacrjournals.orgnih.gov

The PI3K/AKT/mTOR pathway is a central regulator of cell cycle, survival, metabolism, and proliferation in B cells. researchgate.netmdpi.commdpi.comnih.gov this compound's inhibition of PI3Kδ directly impacts this pathway, thereby regulating B-cell proliferation and survival. researchgate.netnih.gov

The B-cell receptor (BCR) signaling pathway is a prominent activator of PI3Kδ in B cells and is often chronically activated in various B-cell leukemias and lymphomas. nih.govaacrjournals.orgrroij.com Activation of BCR signaling can lead to the activation of downstream pathways such as PI3K/AKT/mTOR, NF-κB, and MAPK. nih.govresearchgate.netrroij.com By inhibiting PI3Kδ, this compound modulates these critical pathways. researchgate.netaacrjournals.orgnih.gov

The NF-κB pathway is crucial for B-cell development, survival, and activation, and its dysregulation is implicated in B-cell lymphomas. frontiersin.orgnih.govwikipedia.orgfrontiersin.org While direct inhibition of NF-κB by this compound is not explicitly stated, its impact on PI3Kδ-mediated signaling, which is upstream of NF-κB in B cells, suggests an indirect regulatory effect on this pathway. rroij.comfrontiersin.orgnih.gov

Similarly, the MAPK signaling pathway contributes to cell survival, differentiation, and proliferation, and is activated downstream of BCR signaling. rroij.com Inhibition of PI3Kδ by this compound would therefore influence the MAPK pathway in B cells. rroij.com

This compound significantly inhibits B-cell receptor (BCR)-mediated functions. nih.govrsc.org This includes blocking the proliferation of primary B cells induced by BCR activation. aacrjournals.orgmedkoo.com Given that PI3Kδ is a critical component of BCR signaling, its inhibition by this compound directly disrupts the cascade of signals that promote malignant B-cell proliferation, growth, survival, adhesion, and homing. nih.govidrblab.netnih.govaacrjournals.orgfrontiersin.org

Preclinical Pharmacological Characterization of Incb40093

In Vitro Pharmacodynamics in Malignant B-Cell Lines and Primary Cells

In vitro and ex vivo studies have consistently demonstrated that INCB40093 effectively inhibits PI3Kδ-mediated functions, including cell signaling and proliferation, in primary B cells, cell lines derived from B-cell malignancies, and human whole blood researchgate.netnih.gov.

This compound has shown potent antiproliferative activity against human B-cell tumor lines. It effectively blocks the proliferation of primary B cells that is induced by the activation of PI3Kδ-mediated signaling through key receptors such as B-cell receptor (BCR) and CD40 aacrjournals.org. In cell-based assays relevant to the pathogenesis of B-cell malignancies, this compound demonstrated potency with half-maximal inhibitory concentration (IC50) values ranging from approximately 10 to 100 nM for the growth of human B-cell lines aacrjournals.org.

Table 1: Representative Antiproliferative Activity of this compound in Human B-Cell Lines

Activity TypeCell Line TypeIC50 Range (nM)Reference
AntiproliferativeHuman B-cell lines (relevant to malignancies)10-100 aacrjournals.org
Inhibition of PI3Kδ-mediated functionsPrimary B cells, B-cell malignancy cell linesNot specified, but potent researchgate.netnih.gov

The inhibitory effects of this compound on PI3Kδ-mediated cell signaling and proliferation directly impact the cell cycle and viability of malignant B cells researchgate.netaacrjournals.orgnih.gov. Importantly, the observed effects are not due to general cytotoxicity, as this compound at concentrations up to 10 µM had no significant effect on the growth of non-lymphoid cell lines aacrjournals.org. This suggests a targeted mechanism that modulates the growth and survival pathways critical for B-cell malignancies.

A key characteristic of this compound is its remarkable specificity for B cells. Preclinical investigations have shown that this compound has no significant impact on the growth of non-lymphoid cell lines researchgate.netaacrjournals.orgnih.gov. Furthermore, it was found to be at least 50 times less potent in assays designed to measure the proliferation of human T cells and Natural Killer (NK) cells, as well as the functions of neutrophils and monocytes aacrjournals.org. These findings collectively indicate that the compound's effect on the human immune system is likely restricted to B cells researchgate.netaacrjournals.orgnih.gov.

This compound has been shown to modulate the production of specific cytokines and chemokines. It inhibits the production of macrophage-inflammatory protein-1β (MIP-1β) and tumor necrosis factor-β (TNF-β) from a B-cell line researchgate.netnih.gov. This suggests a potential influence of this compound on the tumor microenvironment, which often relies on such signaling molecules for growth and survival.

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic (PK) profiling in animal models is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a living system.

Compound Information

Evaluation of Bioavailability and Systemic Exposure in Relevant Animal Species

Preclinical studies have assessed the bioavailability and systemic exposure of this compound in relevant animal species, specifically rats and dogs. These evaluations are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted in a living system. The studies indicated that this compound possesses a favorable exposure profile in rats wikipedia.orgmims.com. Additionally, it demonstrated an acceptable safety margin in both rats and dogs wikipedia.orgmims.com. These findings suggest that this compound achieves sufficient systemic levels to exert its pharmacological effects in vivo.

Table 1: Summary of Bioavailability and Systemic Exposure Findings for this compound

Animal SpeciesExposure Profile
RatsFavorable
DogsFavorable

In Vivo Efficacy in Animal Models of B-Cell Malignancies

This compound has demonstrated significant in vivo efficacy in various animal models of B-cell malignancies, highlighting its potential as a therapeutic agent. The compound exhibits single-agent activity in inhibiting tumor growth and also enhances the anti-tumor effects of established chemotherapeutic agents such as bendamustine (B91647) wikipedia.orgguidetopharmacology.orgmims.com.

Evaluation in Human Hematological Cancer Xenograft Models (e.g., Pfeiffer cell xenograft model of non-Hodgkin's lymphoma, INA-6 myeloma tumor xenograft model)

The anti-tumor activity of this compound has been rigorously evaluated in human hematological cancer xenograft models. These models involve implanting human cancer cells into immunocompromised mice to mimic human disease conditions. Key models used include the Pfeiffer cell xenograft model of non-Hodgkin's lymphoma and the INA-6.Tu1 myeloma tumor xenograft model guidetopharmacology.org.

In the Pfeiffer model of non-Hodgkin's lymphoma, oral administration of this compound effectively inhibited tumor growth guidetopharmacology.org. Similarly, the tumor growth inhibitory effects of this compound were also observed in the INA-6.Tu1 myeloma tumor xenograft model guidetopharmacology.org. These results underscore the compound's broad efficacy across different types of B-cell malignancies.

Table 2: In Vivo Efficacy of this compound in Human Hematological Cancer Xenograft Models

Xenograft ModelType of MalignancyEfficacy as Single AgentCombination Efficacy (with Bendamustine)
Pfeiffer cell xenograft modelNon-Hodgkin's LymphomaInhibited tumor growthPotentiated anti-tumor effects
INA-6.Tu1 myeloma tumor xenograft modelMultiple MyelomaInhibited tumor growthNot explicitly detailed in snippets

Assessment of Tumor Growth Inhibition as a Single Agent

Preclinical studies consistently demonstrate that this compound can inhibit tumor growth when administered as a single agent. In the Pfeiffer cell xenograft model of non-Hodgkin's lymphoma, oral administration of this compound alone led to tumor growth inhibition wikipedia.orgguidetopharmacology.orgmims.com. This single-agent activity was also confirmed in the INA-6.Tu1 myeloma tumor xenograft model, where this compound effectively reduced tumor progression guidetopharmacology.org. These findings highlight the intrinsic anti-tumor capabilities of this compound independent of combination therapies.

Pharmacodynamic Biomarker Modulation in Preclinical In Vivo Studies

This compound modulates key pharmacodynamic biomarkers associated with PI3Kδ signaling. In vitro and ex vivo studies using primary B cells, cell lines derived from B-cell malignancies, and human whole blood have shown that this compound effectively inhibits PI3Kδ-mediated functions, including cell signaling and proliferation wikipedia.orgmims.com. A notable pharmacodynamic effect is the inhibition of pAkt (Ser 473), a downstream signaling molecule in the PI3K pathway, indicating successful target engagement and pathway modulation wikipedia.org. Furthermore, this compound has been observed to inhibit the production of macrophage-inflammatory protein-1β (MIP-1β) and tumor necrosis factor-β (TNF-β) from a B cell line, suggesting a potential impact on the tumor microenvironment by modulating cytokine production wikipedia.orgmims.com.

Table 3: Pharmacodynamic Biomarker Modulation by this compound

Biomarker/FunctionModulation EffectContext
Cell SignalingInhibitionPrimary B cells, B-cell malignancy cell lines
Cell ProliferationInhibitionPrimary B cells, B-cell malignancy cell lines
pAkt (Ser 473)InhibitionPreclinical studies (implied in vivo relevance) wikipedia.org
MIP-1β ProductionInhibitionB cell lines (suggests tumor microenvironment effect) wikipedia.orgmims.com
TNF-β ProductionInhibitionB cell lines (suggests tumor microenvironment effect) wikipedia.orgmims.com

Investigation of Resistance Mechanisms and Combination Strategies in Preclinical Models

Identification of Intrinsic Resistance Determinants in Cellular Models

Intrinsic resistance refers to a natural insensitivity or pre-existing low-level susceptibility of cells to a particular therapeutic agent, present before treatment exposure. This inherent resistance is often rooted in fundamental cellular characteristics or chromosomal elements. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org General mechanisms of intrinsic resistance observed in various biological contexts, particularly in bacterial pathogens, include structural barriers like impermeable cell envelopes, the presence of inactivating enzymes, the activity of efflux pumps that expel therapeutic agents, and alterations in metabolic processes or the absence of appropriate drug targets. frontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org For instance, in bacteria, reduced membrane permeability, efflux pump activity, and certain metabolic genes contribute to intrinsic resistance. frontiersin.orgfrontiersin.org

While these general principles of intrinsic resistance are well-established across different therapeutic areas, specific preclinical data detailing intrinsic resistance determinants directly identified for INCB40093 in cellular models are not extensively reported in the available literature. Research in this area typically involves comprehensive genomic, proteomic, and metabolomic profiling of drug-naïve cell lines to identify features that correlate with a lack of initial response to the compound.

Mechanisms of Acquired Resistance in Preclinical Disease Models

Acquired resistance develops when a previously sensitive cell population or disease model becomes resistant to a drug after prolonged exposure. This often involves adaptive changes that allow cancer cells to bypass the drug's inhibitory effects. nih.gov

Genetic Alterations Conferring Resistance (e.g., PIK3CA gain-of-function mutations)

Genetic alterations within key signaling pathways are common drivers of acquired resistance to targeted therapies. The PI3K pathway, a central regulator of cell growth, proliferation, and survival, is frequently dysregulated in cancer, often through mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K-alpha (PI3Kα). nih.govthe-innovation.org

Preclinical studies with other PI3K inhibitors have demonstrated that PIK3CA gain-of-function mutations can confer acquired resistance. For example, high-level amplification of the mutant PIK3CA allele has been identified as a mechanism of acquired resistance to selective phosphoinositide 3-kinase inhibitors, such as GDC-0941, in HER2-positive, PIK3CA mutant breast cancer cell lines. In these models, knockdown of the amplified mutant PIK3CA allele was shown to restore pathway signaling and drug sensitivity. mdpi.com Furthermore, secondary PIK3CA mutations (e.g., Q859 and W780) and acquired activating AKT mutations have been implicated in conferring resistance to PI3Kα inhibitors like inavolisib and alpelisib (B612111) in breast cancer patients. unclineberger.orgoncotarget.com Mutant PIK3CA has also been shown to accelerate HER2-driven mammary tumors and induce resistance to anti-HER2 therapies. nih.gov

While these findings highlight the critical role of PIK3CA genetic alterations in acquired resistance to PI3K pathway inhibitors broadly, specific preclinical data directly demonstrating PIK3CA gain-of-function mutations as a mechanism of acquired resistance to this compound are not detailed in the currently available search results. However, given this compound's mechanism as a PI3Kδ inhibitor, it is plausible that similar adaptive genetic changes within the PI3K pathway could contribute to resistance.

Activation of Bypass Signaling Pathways (e.g., MYC overexpression as a resistance mechanism)

Cancer cells can develop acquired resistance by activating alternative signaling pathways that bypass the inhibited target. Overexpression of the MYC proto-oncogene is a well-documented mechanism of drug resistance in various cancer types. MYC is a master regulator of numerous cellular processes, including cell cycle progression, DNA replication, and survival. nih.govmdpi.comguidetopharmacology.org

MYC overexpression has been shown to drive resistance to other targeted therapies. For instance, in ER+ breast cancer cells, MYC overexpression was identified as a driver of resistance to the mTOR inhibitor everolimus, with its upregulation mediated by the BRD4 transcription factor. Depletion of MYC was found to resensitize these cells to everolimus. mdpi.com Similarly, MYC overexpression can confer resistance to WEE1 inhibition in acute leukemia cell lines. nih.gov The role of MYC in resistance is complex, as its overexpression has also been observed to enhance sensitivity to MEK inhibition in head and neck squamous cell carcinoma, indicating context-dependent effects. austinpublishinggroup.comnih.gov

Despite the general importance of MYC overexpression as a bypass resistance mechanism to various targeted agents, specific preclinical data directly linking MYC overexpression as a mechanism of acquired resistance to this compound are not explicitly detailed in the provided search results. Further preclinical investigations would be necessary to elucidate the role of MYC and other potential bypass pathways in this compound resistance.

Rational Development of Preclinical Combination Therapies

Combining this compound with other therapeutic agents is a rational strategy to enhance its efficacy, overcome resistance, and potentially broaden its therapeutic applicability. Preclinical models are instrumental in identifying synergistic drug combinations.

Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Bendamustine)

Conventional chemotherapeutic agents, such as Bendamustine (B91647), are widely used in the treatment of hematological malignancies. Bendamustine is an alkylating agent with unique properties, demonstrating activity against various human cancers, including non-Hodgkin's and Hodgkin's lymphoma, chronic lymphocytic leukemia, and multiple myeloma. frontiersin.orgfrontiersin.orgnih.govmdpi.com

Preclinical studies have shown that Bendamustine can exert synergistic antitumor effects when combined with other agents. For example, Bendamustine has demonstrated synergistic activity with rituximab (B1143277) in various leukemia and lymphoma cell lines. frontiersin.orgnih.gov It also exhibits synergistic cytotoxicity with the Bruton tyrosine kinase (BTK) inhibitor PCI-32765 in mantle cell lymphoma cell lines, leading to enhanced apoptosis and suppression of the PI3K/AKT signaling pathway. nih.gov Furthermore, Bendamustine combined with venetoclax (B612062) (a BCL-2 inhibitor) has shown significant synergistic effects in suppressing cell proliferation in early T-cell precursor acute lymphoblastic leukemia cell lines.

While Bendamustine's synergistic potential with various agents in hematological malignancies is well-documented, specific preclinical data demonstrating synergistic effects of this compound with Bendamustine are not explicitly found in the provided search results. However, the rationale for such a combination could stem from their distinct mechanisms of action (PI3Kδ inhibition by this compound and DNA damage by Bendamustine), potentially leading to enhanced cell death and overcoming resistance pathways.

Combinations with Other Targeted Agents (e.g., JAK1 Inhibitors)

The rational development of combination therapies often involves targeting multiple pathways that contribute to tumor growth and survival. Given that both the PI3Kδ and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways play crucial roles in the proliferation and survival of tumor cells in B-cell malignancies, their simultaneous inhibition represents a promising strategy for synergistic treatment efficacy. mdpi.com

This compound, as a selective PI3Kδ inhibitor, has been investigated in preclinical and early-phase clinical studies in combination with itacitinib (B608144) (formerly INCB039110), a selective JAK1 inhibitor. nih.govthe-innovation.orgmdpi.com Itacitinib is an orally bioavailable JAK1 inhibitor with significant selectivity over other JAK isoforms (JAK2 and JAK3). mdpi.com

Preclinical and clinical investigations have explored this combination in patients with relapsed or refractory B-cell lymphomas and classical Hodgkin lymphoma. the-innovation.orgmdpi.com The hypothesis underpinning this combination is that by inhibiting two distinct yet interconnected pathways critical for B-cell malignancy survival, a greater therapeutic effect can be achieved.

Table 1: Preclinical Combination Therapy of this compound with Itacitinib

Combination AgentsTarget PathwaysDisease Models/ContextKey Findings (Preclinical/Early Clinical)Reference
This compound + ItacitinibPI3Kδ + JAK1Relapsed/Refractory B-cell Lymphomas, Classical Hodgkin LymphomaSimultaneous inhibition of PI3Kδ and JAK-STAT pathways may provide synergistic treatment efficacy. Promising activity observed in select subtypes, including classical Hodgkin lymphoma. the-innovation.orgmdpi.com

This combination aims to leverage the complementary roles of PI3Kδ and JAK1 in B-cell malignancies, potentially leading to enhanced tumor cell death and improved patient outcomes.

Advanced Research Methodologies and Future Directions for Incb40093

Structure-Activity Relationship (SAR) and Lead Optimization Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, focusing on how chemical structure influences a compound's biological activity. For INCB40093, these studies have been instrumental in defining its potent and selective inhibition of PI3Kδ mims.com. This compound exhibits high selectivity against other PI3K family members, demonstrating 74 to over 900-fold selectivity, and shows minimal inhibition (less than 30%) across a broad panel of 196 other kinases at a concentration of 1 µM mims.com. This favorable selectivity profile is a direct outcome of meticulous SAR and lead optimization efforts.

Table 1: this compound Selectivity Profile (Preclinical Biochemical Assays)

PI3K IsoformSelectivity (Fold vs. PI3Kδ)Inhibition at 1 µM (Other Kinases)
PI3Kα74-900+N/A
PI3Kβ74-900+N/A
PI3Kγ74-900+N/A
Other KinasesN/A<30% (196 kinases)
Data compiled from preclinical biochemical assays mims.com.

The design and synthesis of analogues are integral to lead optimization, aiming to enhance desirable pharmacological properties such as potency, selectivity, and metabolic stability. Exploratory SAR studies on this compound, a thiazolopyrimidinone derivative, have guided the modification of its chemical structure to achieve these improvements. The objective is to develop compounds with optimized drug-like properties, ensuring that they effectively engage the target (PI3Kδ) while minimizing off-target interactions that could lead to undesirable effects. This iterative process involves synthesizing new chemical entities based on the core structure of this compound and then rigorously testing their biochemical and cellular activities to identify superior candidates.

Development and Application of Preclinical Biomarkers for Target Engagement and Response

The development and application of preclinical biomarkers are crucial for establishing proof-of-concept and guiding drug development. Biomarkers provide measurable indicators of biological processes, pathogenic states, or pharmacological responses to therapeutic interventions. For PI3Kδ inhibitors like this compound, biomarkers are used to confirm target engagement and assess functional modulation of the PI3Kδ pathway.

In preclinical studies, this compound has been shown to inhibit PI3Kδ-mediated functions, including cell signaling and proliferation in primary B cells, B-cell malignancy cell lines, and human whole blood mims.com. A key pharmacodynamic biomarker for PI3Kδ pathway inhibition is the reduction of phosphorylated AKT (pAKT) levels, a downstream effector of PI3Kδ signaling. In a Phase 1 clinical trial, this compound demonstrated nearly complete inhibition of the PI3Kδ pathway, evidenced by an approximate 90% reduction in pAKT. This measurable effect serves as a critical biomarker for confirming target engagement in both preclinical and early clinical development.

Table 2: Preclinical Biomarkers for this compound Target Engagement

Biomarker TypeSpecific Biomarker/MeasurementRelevance to this compound
Functional/SignalingInhibition of B-cell proliferationDirect measure of PI3Kδ-mediated cellular function mims.com
Functional/SignalingInhibition of PI3Kδ-mediated cell signalingConfirms disruption of pathway activity mims.com
PhosphorylationReduction in pAKT levelsDownstream indicator of PI3Kδ pathway inhibition

Application of 'Omics' Technologies (e.g., Genomics, Proteomics, Metabolomics) in Preclinical Investigations

'Omics' technologies, including genomics, proteomics, and metabolomics, offer comprehensive insights into biological systems and are increasingly integrated into preclinical investigations to understand disease mechanisms and drug responses. These high-throughput techniques, coupled with advanced computational tools, enable researchers to analyze vast amounts of biological data, providing a holistic view of molecular interactions within cells and tissues.

In the context of PI3Kδ inhibitors like this compound, 'omics' approaches can:

Elucidate Disease Mechanisms: Identify genetic variations, altered gene expression (transcriptomics), or protein profiles (proteomics) associated with B-cell malignancies, thereby revealing the molecular underpinnings of the disease and potential therapeutic targets.

Identify Predictive Biomarkers: Discover novel biomarkers that can predict patient response to PI3Kδ inhibition, allowing for patient stratification and personalized treatment strategies.

Uncover Resistance Mechanisms: Analyze changes in genomic or proteomic landscapes in models that develop resistance to this compound, providing insights into resistance mechanisms and potential combination therapies.

Assess Drug Effects: Monitor global molecular changes in response to this compound treatment, providing a deeper understanding of its impact on cellular pathways beyond the primary target.

The integration of multi-omics data can create a multi-dimensional view of cancer biology, accelerating the identification of new therapeutic targets and biomarkers in preclinical oncology research.

Exploration of Novel Preclinical Disease Models (e.g., Patient-Derived Xenograft (PDX) Models)

Traditional preclinical models, such as standard cell lines and xenograft models, have been valuable in assessing the efficacy of compounds like this compound, which demonstrated single-agent activity in the Pfeiffer cell xenograft model of non-Hodgkin's lymphoma mims.com. However, the inherent heterogeneity of human cancers often presents a challenge for these models to fully recapitulate.

To address this, novel preclinical disease models are being increasingly explored. Patient-Derived Xenograft (PDX) models are particularly significant as they involve implanting patient tumor tissue directly into immunodeficient mice, thereby preserving the original tumor's histological and genetic characteristics, as well as its microenvironment. This allows for a more accurate representation of human tumor biology and heterogeneity, making them superior for predicting clinical outcomes. For this compound and other PI3Kδ inhibitors, future preclinical research could extensively utilize PDX models derived from various B-cell malignancies to:

Evaluate efficacy in a more physiologically relevant setting.

Identify patient subsets most likely to respond to PI3Kδ inhibition.

Test combination therapies that address tumor heterogeneity and potential resistance mechanisms.

Investigate the impact of PI3Kδ inhibition on the tumor microenvironment in a complex, patient-specific context.

Other emerging models, such as patient-derived organoids (PDOs) and organ-on-chip technologies, also offer promising avenues for preclinical research by providing high-throughput, physiologically relevant platforms for drug screening and mechanistic studies.

Unexplored Mechanistic Insights and Off-Target Pathway Analysis

While this compound is characterized by its high selectivity for PI3Kδ, preclinical research continues to delve into unexplored mechanistic insights and potential off-target pathway analyses to fully understand its therapeutic breadth and any unforeseen biological effects mims.com. The mechanism of action of PI3Kδ inhibitors is complex, extending beyond direct inhibition of malignant B cells to include immunomodulatory effects on the tumor microenvironment.

Key areas of ongoing mechanistic investigation and off-target analysis include:

Immunomodulatory Effects: PI3Kδ is critical for various immune functions, and its inhibition can affect different immune cell populations. Studies are exploring how this compound might influence regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which contribute to an immunosuppressive tumor microenvironment. Understanding these effects is crucial, as PI3Kδ inhibition can lead to enhanced anti-tumor immune responses by inhibiting Tregs.

Tumor Microenvironment Interactions: Beyond direct effects on tumor cells, this compound's impact on the broader tumor microenvironment, including stromal cells and other immune components, warrants further investigation mims.com. It has been suggested that PI3Kδ inhibition can dampen tumor-stroma interactions.

Resistance Mechanisms: Identifying and characterizing the molecular pathways that mediate resistance to PI3Kδ inhibition is an ongoing area of research for the class of compounds. This includes exploring compensatory signaling pathways or genetic alterations that allow cancer cells to bypass the inhibitory effects of this compound.

Subtle Off-Target Effects: Despite its high selectivity, comprehensive off-target pathway analysis, potentially using advanced screening platforms, can reveal any subtle, yet clinically relevant, interactions with other kinases or cellular processes that might contribute to efficacy or influence combination strategies.

Future Avenues for Preclinical Research on PI3Kδ Inhibition and Related Compounds

The future of preclinical research on PI3Kδ inhibition, including compounds like this compound, is focused on maximizing therapeutic efficacy, overcoming resistance, and expanding their applicability. Key avenues include:

Combination Therapies: A significant focus is on combining PI3Kδ inhibitors with other therapeutic agents to achieve synergistic anti-tumor effects and potentially mitigate resistance. Preclinical studies have shown promise in combining PI3Kδ inhibitors with traditional therapies like chemotherapy, radiation, and particularly immunotherapies. For instance, PI3Kδ inhibition can enhance the efficacy of anti-PD-L1 therapies by promoting the activation of cytotoxic lymphocytes and inhibiting suppressive Tregs. This compound has shown to potentiate the anti-tumor effect of bendamustine (B91647) in xenograft models mims.com.

Novel Dosing Schedules: Exploring intermittent or alternative dosing schedules in preclinical models to optimize efficacy while potentially reducing any class-specific toxicities observed with PI3Kδ inhibitors.

Patient Stratification and Biomarker-Driven Approaches: Further refining the identification of biomarkers that predict response to PI3Kδ inhibitors. This will enable more precise patient stratification in future clinical trials, ensuring that the right patients receive the most effective treatment. This includes exploring genetic and molecular markers that indicate sensitivity or resistance.

Expansion into Solid Tumors: While PI3Kδ inhibitors have primarily been developed for hematological malignancies, there is increasing preclinical evidence supporting their potential utility in various solid tumors. Future research will explore the efficacy of this compound in diverse solid tumor models, particularly those where PI3Kδ plays a role in tumor progression or immune evasion, such as prostate cancer.

Understanding and Modulating the Immune Microenvironment: Deeper investigation into the complex interplay between PI3Kδ inhibition and the tumor immune microenvironment to fully harness the immunomodulatory potential of these compounds for cancer immunotherapy. This includes strategies to avoid potential autoimmune complications while maximizing anti-tumor immunity.

These future directions aim to translate the profound understanding gained from preclinical research into more effective and targeted therapeutic strategies for a broader range of cancers.

Q & A

Q. What experimental design considerations are critical when studying INCB40093's mechanism of action as a PI3Kδ inhibitor?

  • Methodological Answer : Focus on assays that measure downstream signaling effects, such as Akt phosphorylation (pAkt) at Ser473, under diverse stimuli (e.g., PDGF, LPA, Anti-IgM, C5a). Use dose-response experiments (e.g., 1–3000 nM this compound) to establish concentration-dependent effects. Include controls for baseline Akt activity (untreated) and validate results across multiple cell lines or primary cells .
  • Data Example :
StimulusThis compound Concentration (nM)pAkt Signal Intensity
PDGF0Low
PDGF3000High
C5a100Moderate

Q. How should researchers select appropriate concentrations of this compound for in vitro studies?

  • Methodological Answer : Perform preliminary dose-ranging experiments to identify IC50 values. For PI3Kδ inhibition, concentrations between 10–100 nM often show significant suppression of Akt phosphorylation in B-cell models. Higher doses (e.g., 1000–3000 nM) may be required to observe maximal effects, but validate against cytotoxicity assays to exclude off-target outcomes .

Q. What are the key biomarkers to monitor when assessing this compound efficacy in lymphoid malignancy models?

  • Methodological Answer : Prioritize phosphorylation status of Akt (Ser473), PI3Kδ-dependent signaling proteins (e.g., FOXO1), and apoptosis markers (e.g., cleaved caspase-3). Combine Western blotting with functional assays (e.g., cell proliferation, viability) to correlate molecular effects with phenotypic outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in data showing variable Akt phosphorylation across different stimuli (e.g., PDGF vs. C5a)?

  • Methodological Answer : Apply the PICOT framework to isolate variables:
  • P opulation: B-cell lines vs. primary cells.
  • I ntervention: this compound concentration and exposure time.
  • C omparison: Baseline vs. stimulated conditions.
  • O utcome: Quantify pAkt via densitometry and normalize to total Akt.
  • T ime: Kinetic studies to capture transient vs. sustained effects.
    Contradictions may arise from stimulus-specific PI3Kδ activation pathways; use pathway inhibitors (e.g., wortmannin) to confirm specificity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., log[this compound] vs. response) to calculate IC50/EC50 values. For heterogeneous data, apply mixed-effects models or bootstrapping to account for variability across replicates. Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., different stimuli) .

Q. How can researchers ensure reproducibility when translating in vitro findings to in vivo models?

  • Methodological Answer : Standardize pharmacokinetic/pharmacodynamic (PK/PD) parameters:
  • Measure plasma/tissue drug levels via LC-MS/MS.
  • Align in vivo dosing (e.g., mg/kg) with in vitro IC50 values adjusted for protein binding.
  • Use genetic models (e.g., PI3Kδ knockout mice) to validate target specificity .

Q. What strategies mitigate bias when interpreting conflicting results between this compound and other PI3Kδ inhibitors?

  • Methodological Answer : Conduct head-to-head comparisons under identical experimental conditions. Use blinded analysis for endpoint assessment and predefine criteria for "superiority" (e.g., potency, selectivity). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize findings within broader literature .

Data Presentation and Validation

Q. How should researchers present contradictory data in publications?

  • Methodological Answer : Use dual-axis plots to visualize dose-response curves across stimuli (e.g., pAkt vs. cytotoxicity). In the discussion, analyze contradictions via principal contradiction theory : Identify the dominant variable (e.g., stimulus type) influencing outcomes and propose mechanistic hypotheses (e.g., alternative signaling crosstalk) .

Q. What validation experiments are essential for confirming this compound's target engagement?

  • Methodological Answer :
  • Biochemical : PI3Kδ enzymatic activity assays with/without this compound.
  • Cellular : siRNA-mediated PI3Kδ knockdown followed by this compound treatment to assess redundancy.
  • Structural : Molecular docking studies to predict binding affinity to PI3Kδ .

Ethical and Reporting Standards

Q. How should preclinical studies with this compound adhere to ethical guidelines?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For clinical trial design, register protocols in ClinicalTrials.gov and disclose conflicts of interest in the manuscript .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.